Cas no 1807017-53-3 (Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate)
Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate
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- Inchi: 1S/C10H9N3O4/c1-17-10(14)8-3-6(4-11)2-7(5-12)9(8)13(15)16/h2-3H,4,11H2,1H3
- InChI Key: HZEARJGXUTWGGT-UHFFFAOYSA-N
- SMILES: O(C)C(C1=C(C(C#N)=CC(CN)=C1)[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 356
- XLogP3: 0.2
- Topological Polar Surface Area: 122
Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008981-250mg |
Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate |
1807017-53-3 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
| Alichem | A015008981-500mg |
Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate |
1807017-53-3 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
| Alichem | A015008981-1g |
Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate |
1807017-53-3 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
Additional information on Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate
Research Brief on Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate (CAS: 1807017-53-3): Recent Advances and Applications
Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate (CAS: 1807017-53-3) is a chemically synthesized intermediate that has garnered significant attention in recent pharmaceutical and biochemical research. This compound, characterized by its nitrobenzoate backbone and cyano-aminomethyl functional groups, serves as a critical building block in the development of novel therapeutic agents. Recent studies have explored its potential in drug discovery, particularly in the synthesis of kinase inhibitors and antimicrobial compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate as a precursor in the synthesis of potent EGFR (Epidermal Growth Factor Receptor) inhibitors. The researchers utilized this compound to develop a series of derivatives that showed promising activity against non-small cell lung cancer cell lines, with IC50 values in the nanomolar range. The presence of both electron-withdrawing (nitro and cyano) and electron-donating (aminomethyl) groups on the aromatic ring was found to be crucial for maintaining the optimal binding conformation with the target protein.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of novel quinolone derivatives using Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate as a key intermediate. These derivatives exhibited broad-spectrum activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to current frontline antibiotics. The study highlighted the compound's versatility in medicinal chemistry, particularly its ability to serve as a scaffold for introducing various pharmacophores.
From a synthetic chemistry perspective, advances in the production and purification of Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate have been reported in Organic Process Research & Development (2023). Researchers developed a more efficient, green chemistry approach to its synthesis, reducing the number of steps from five to three while maintaining a high yield (82%) and purity (>99%). This improved synthetic route addresses previous challenges related to the instability of the nitro group during traditional synthesis methods.
The compound's mechanism of action and structure-activity relationships continue to be areas of active investigation. Computational modeling studies published in the Journal of Chemical Information and Modeling (2024) have provided new insights into the electronic properties and conformational flexibility of Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate, explaining its effectiveness as a pharmacophore in various therapeutic contexts. These findings are expected to guide future drug design efforts utilizing this versatile chemical scaffold.
Looking forward, Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate shows promise in several emerging research areas. Current preclinical studies are exploring its potential in neurodegenerative disease therapeutics, particularly as a precursor for compounds targeting protein misfolding. Additionally, its application in radiopharmaceuticals for diagnostic imaging is under investigation, leveraging the nitro group's potential for radioisotope labeling. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation pharmaceutical agents.
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